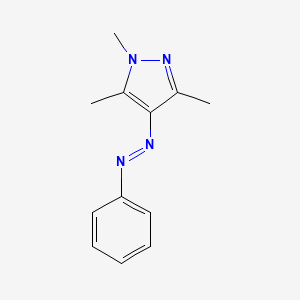![molecular formula C21H15ClN2OS B14728350 N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide CAS No. 5354-76-7](/img/structure/B14728350.png)
N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both nitrogen and sulfur atoms in their structure This particular compound is characterized by the presence of a benzothiazole ring fused to a benzene ring, with a chlorobenzamide group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or acyl chloride. One common method includes the use of 2-aminothiophenol and 3-chlorobenzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) with a base like triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.
Medicine: Explored for its antimicrobial and anticancer properties. .
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cancer cell proliferation and induce apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(benzothiazol-2-ylsulfamoyl)-phenyl)-acetamide
- N-(4-(6-methyl-benzothiazol-2-yl)-phenyl)-nicotinamide
Uniqueness
N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide stands out due to its unique combination of a benzothiazole ring and a chlorobenzamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a therapeutic agent further highlight its uniqueness .
Propriétés
Numéro CAS |
5354-76-7 |
|---|---|
Formule moléculaire |
C21H15ClN2OS |
Poids moléculaire |
378.9 g/mol |
Nom IUPAC |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]-3-chlorobenzamide |
InChI |
InChI=1S/C21H15ClN2OS/c22-17-5-3-4-16(12-17)20(25)23-13-14-8-10-15(11-9-14)21-24-18-6-1-2-7-19(18)26-21/h1-12H,13H2,(H,23,25) |
Clé InChI |
DVHKUAIPIQJMOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Oxo-1,2-diphenylethylidene)amino] benzoate](/img/structure/B14728275.png)
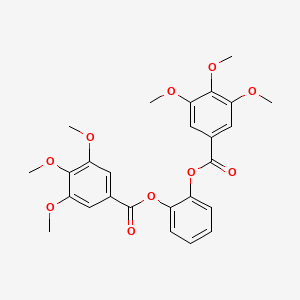
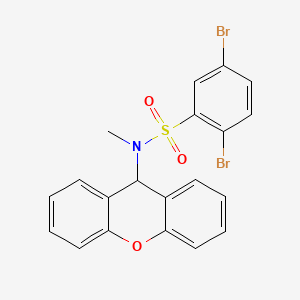
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728290.png)
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728296.png)

![N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B14728320.png)
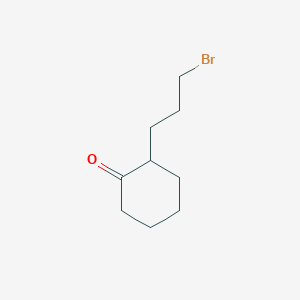
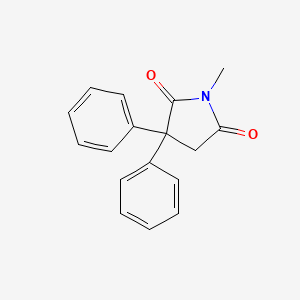
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
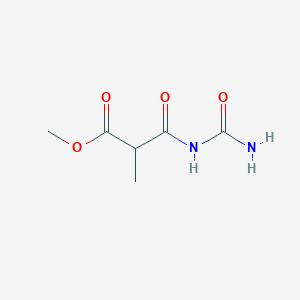
![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)

